An In-Depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
An In-Depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and medicinal relevance of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine. This compound belongs to the 2-aminobenzothiazole class, a privileged scaffold in drug discovery renowned for its wide spectrum of biological activities.[1] A central theme of this guide is the critical role of amino-imino tautomerism, which dictates the molecule's stability, reactivity, and interaction with biological targets. We will explore its function not only as a synthetic intermediate for more complex heterocyclic systems but also as a member of a class of potent acyl transfer catalysts.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile heterocyclic compound.
Molecular Structure and Isomerism
The compound is systematically known as 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine. It is also referred to as 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine.[2] Its unique structure is identified by the following key identifier:
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CAS Number: 52853-54-0[2]
A defining characteristic of 2-aminobenzothiazoles is their existence in a tautomeric equilibrium between two primary forms: the exocyclic imino form (3,6-Dimethyl-3H-benzothiazol-2-ylideneamine) and the endocyclic amino form (2-Amino-3,6-dimethyl-1,3-benzothiazol-2-ium).[4]
Computational and experimental studies consistently demonstrate that the amino tautomer is the more stable form under most conditions.[4] This enhanced stability is attributed to the preservation of aromaticity within the benzothiazole ring system.[4] The transition between these forms involves a proton transfer, with the protonated 2-aminobenzothiazolinium cation acting as a key intermediate.[5] Understanding this equilibrium is crucial, as the dominant tautomer influences the compound's physicochemical properties, reactivity, and biological interactions.
Caption: Fig. 1: Tautomeric equilibrium of the title compound.
Physicochemical Properties
The fundamental physicochemical properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 52853-54-0 | ChemicalBook[2] |
| Molecular Formula | C₉H₁₀N₂S | Calculated |
| Molecular Weight | 178.25 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds[6] |
| logP (Octanol/Water) | ~2.9 (Calculated for similar 2,6-dimethylbenzothiazole) | Cheméo[7] |
| Water Solubility | Low (Predicted based on logP) | Cheméo[7] |
Synthesis and Characterization
Caption: Fig. 2: Proposed synthetic workflow.
Objective: To synthesize 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine.
Step 1: Synthesis of 1-(2-Mercapto-4-methylphenyl)-3-methylthiourea
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Dissolve 2-Amino-5-methyl-benzenethiol (1.0 eq) in ethanol in a round-bottom flask.
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Add methyl isothiocyanate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude product can often be used directly in the next step or purified by recrystallization.
Step 2: Oxidative Cyclization to form the final product
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Dissolve the crude thiourea intermediate from Step 1 in a suitable solvent such as ethanol or dichloromethane.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as a 30% solution of hydrogen peroxide (H₂O₂) or iodine (I₂), dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate if iodine was used.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product using column chromatography on silica gel.
The structural confirmation of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine would rely on the following expected spectroscopic signatures, inferred from data on analogous structures:[3]
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¹H NMR (in CDCl₃):
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Aromatic Protons: Signals expected in the range of δ 6.8-7.5 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring.
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N-Methyl Protons: A singlet around δ 3.5-3.8 ppm.
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Aryl-Methyl Protons: A singlet around δ 2.3-2.5 ppm.
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NH Proton: A broad singlet, potentially exchangeable with D₂O, whose chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR (in CDCl₃):
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C=N (Iminocarbon): A signal in the range of δ 155-165 ppm.
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Aromatic Carbons: Multiple signals between δ 110-145 ppm.
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N-Methyl Carbon: A signal around δ 30-35 ppm.
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Aryl-Methyl Carbon: A signal around δ 20-22 ppm.
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-
Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z = 179.25.
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Chemical Reactivity and Mechanistic Insights
The exocyclic nitrogen atom of the imino tautomer and the primary amino group of the amino tautomer are both nucleophilic. This reactivity allows the compound to serve as a versatile building block. It is used as a reactant in various chemical transformations, including:
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Alkylation: The amino/imino group can be alkylated using reactive halides.[9]
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Cyclization and Ring Transformation: It serves as a precursor for constructing more complex, fused heterocyclic systems.[2]
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Domino Reactions: 2-aminobenzothiazoles can participate in acid-mediated one-pot domino reactions to create architecturally unique molecules.[10]
A noteworthy and somewhat unexpected property of annulated 3H-benzothiazol-2-ylideneamines is their ability to function as highly effective acyl transfer catalysts. Research has shown that certain derivatives of this class can catalyze the acylation of alcohols with an efficiency surpassing that of 4-Dimethylaminopyridine (DMAP), a widely used catalyst for such transformations.[3] This catalytic activity stems from the formation of a highly reactive N-acylbenzothiazolium intermediate, which readily transfers the acyl group to the alcohol nucleophile.
Relevance in Medicinal Chemistry and Drug Development
The 2-aminobenzothiazole core, of which 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a representative, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[11] Its rigid, bicyclic structure provides a well-defined orientation for substituents to engage with protein binding sites.
Derivatives of the 2-aminobenzothiazole scaffold have been extensively investigated and have demonstrated a remarkable array of biological activities.[11][12][13] This versatility makes the scaffold a cornerstone for the development of novel therapeutic agents. Notable applications include:
-
Anticancer Agents: Targeting various kinases (CSF1R, EGFR, VEGFR-2), PI3K, and other tumor-related proteins.[11][14]
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Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[12]
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Antidiabetic Agents: Some derivatives exhibit antidiabetic properties, often through agonist effects on peroxisome proliferator-activated receptors (PPAR).[12]
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Antimicrobial and Antiviral Agents: The scaffold is present in compounds with activity against bacteria, parasites, and viruses.[11][13]
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Anti-inflammatory Agents: Derivatives can inhibit enzymes and pathways involved in the inflammatory response.[1]
Caption: Fig. 3: Diverse biological targets of the 2-aminobenzothiazole scaffold.
Conclusion
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is more than a simple heterocyclic molecule; it is a case study in the importance of fundamental chemical principles like tautomerism and their impact on reactivity and application. Its dual nature as both a reactive building block and a member of a catalytically active class highlights its utility in synthetic chemistry. For drug development professionals, the compound's core scaffold represents a proven foundation for designing potent and selective therapeutic agents targeting a wide array of diseases. A thorough understanding of its chemical properties is therefore essential for unlocking its full potential in both academic research and pharmaceutical development.
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ResearchGate. (2012). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Retrieved from [Link]
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Saliyeva, L., et al. (2021). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2021(4), M1296. Available from: [Link]
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